molecular formula C17H17NO5 B5676785 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid CAS No. 649773-76-2

3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B5676785
CAS RN: 649773-76-2
M. Wt: 315.32 g/mol
InChI Key: KTKMYBYUPBSUAU-UHFFFAOYSA-N
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Description

This section provides an overview of the compound, focusing on its significance in chemical research and industry. Although specific studies on 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid are limited, research on related alkoxy-substituted benzoic acids reveals insights into their structural and chemical properties, and their relevance in various applications.

Synthesis Analysis

Synthesis methods for related compounds involve multistep chemical reactions, starting from basic aromatic compounds. For example, the synthesis of related benzoic acid derivatives includes selective methylation, chlorination, hydrolysis, and condensation steps to form the final product (Standridge & Swigor, 1991; Xiao, 2005). These methods may provide a framework for the synthesis of 3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid.

Molecular Structure Analysis

The molecular structure of alkoxy-substituted benzoic acids, including their crystalline structure and packing arrangements, provides insights into the physical and chemical properties of these compounds. Hydrogen bonding and Van der Waals interactions play significant roles in their structural organization (Raffo et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving related compounds typically include esterification, amidation, and other transformation processes that modify the functional groups attached to the benzoic acid core. The specific reactions and properties would depend on the substituents and their positions on the benzoic acid ring.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and intermolecular interactions. For example, variations in alkoxy chain length and placement affect these properties (Raffo et al., 2014).

properties

IUPAC Name

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-14-6-8-15(9-7-14)23-11-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKMYBYUPBSUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352689
Record name ST50198510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

CAS RN

649773-76-2
Record name 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649773-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50198510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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